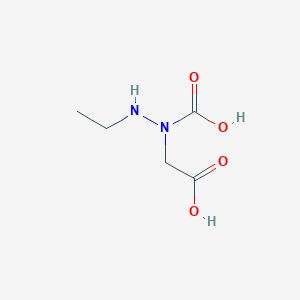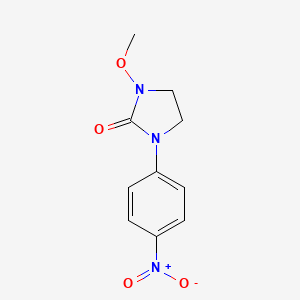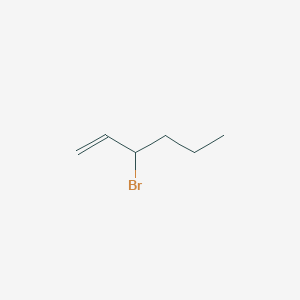
1,3-Dimethyl-5-(oxiran-2-ylmethyl)-5-phenyl-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-5-(oxiran-2-ylmethyl)-5-phenyl-1,3-diazinane-2,4,6-trione is a heterocyclic compound that features a diazinane ring fused with an oxirane ring and a phenyl group
Métodos De Preparación
The synthesis of 1,3-Dimethyl-5-(oxiran-2-ylmethyl)-5-phenyl-1,3-diazinane-2,4,6-trione typically involves the reaction of 1,3-dimethylbarbituric acid with an appropriate oxirane derivative under controlled conditions. One common method involves refluxing 1,3-dimethylbarbituric acid with an oxirane compound in n-butanol for a specified period . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Análisis De Reacciones Químicas
1,3-Dimethyl-5-(oxiran-2-ylmethyl)-5-phenyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation: The compound can participate in condensation reactions with active methylene compounds, forming crotonic condensation products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-5-(oxiran-2-ylmethyl)-5-phenyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-5-(oxiran-2-ylmethyl)-5-phenyl-1,3-diazinane-2,4,6-trione involves the interaction of its oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity underlies its potential neurotropic and pharmacological activities .
Comparación Con Compuestos Similares
1,3-Dimethyl-5-(oxiran-2-ylmethyl)-5-phenyl-1,3-diazinane-2,4,6-trione can be compared with other similar compounds, such as:
1,3-Dimethyl-5-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: This compound also features an oxirane ring and has been used in the synthesis of amino alcohols with neurotropic activity.
5,5-Dimethyl-1,3-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione: This compound contains two oxirane rings and is used in the preparation of photosemiconductor materials.
Propiedades
Número CAS |
57305-00-7 |
|---|---|
Fórmula molecular |
C15H16N2O4 |
Peso molecular |
288.30 g/mol |
Nombre IUPAC |
1,3-dimethyl-5-(oxiran-2-ylmethyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H16N2O4/c1-16-12(18)15(8-11-9-21-11,10-6-4-3-5-7-10)13(19)17(2)14(16)20/h3-7,11H,8-9H2,1-2H3 |
Clave InChI |
NNXYJFFEPXNWNZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(C(=O)N(C1=O)C)(CC2CO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Bicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B13957423.png)





![Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]-](/img/structure/B13957459.png)
